molecular formula C15H13BrN2 B5678885 1-[(2-Bromophenyl)methyl]-2-methylbenzimidazole

1-[(2-Bromophenyl)methyl]-2-methylbenzimidazole

Cat. No.: B5678885
M. Wt: 301.18 g/mol
InChI Key: QBORKFJJAKFLCW-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]-2-methylbenzimidazole is a compound with the molecular formula C14H11BrN2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Bromophenyl)methyl]-2-methylbenzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Scientific Research Applications

1-[(2-Bromophenyl)methyl]-2-methylbenzimidazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

    Biological Studies: The compound is used in studies to understand the biological activities of benzimidazole derivatives and their interactions with biological targets.

    Material Science: It is used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(2-Bromophenyl)methyl]-2-methylbenzimidazole is not well-documented. benzimidazole derivatives generally exert their effects by interacting with various molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets involved would depend on the particular biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenyl)-1-methyl-1H-benzimidazole
  • 2-Bromo-1H-benzimidazole
  • 2-Chlorobenzimidazole
  • 2-Phenylbenzimidazole

Uniqueness

1-[(2-Bromophenyl)methyl]-2-methylbenzimidazole is unique due to the presence of the bromophenylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzimidazole derivatives and can lead to different pharmacological properties .

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2/c1-11-17-14-8-4-5-9-15(14)18(11)10-12-6-2-3-7-13(12)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBORKFJJAKFLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320336
Record name 1-[(2-bromophenyl)methyl]-2-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202588
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

309938-40-7
Record name 1-[(2-bromophenyl)methyl]-2-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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